Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a carboxylate group at the 6-position of the imidazo[1,2-a]pyridine structure, which is significant for its chemical reactivity and potential biological activity. Imidazo[1,2-a]pyridines are known for their diverse pharmacological properties, making them important in medicinal chemistry.
Ethyl imidazo[1,2-a]pyridine-6-carboxylate can be synthesized through various chemical reactions involving imidazo[1,2-a]pyridine derivatives. This compound is classified as a carboxylic acid ester and falls under the category of nitrogen-containing heterocycles. Its structural complexity allows for various substitutions that can enhance its biological activity.
The synthesis of ethyl imidazo[1,2-a]pyridine-6-carboxylate can be achieved through several methods:
The synthesis typically involves controlling reaction parameters such as temperature and pH to optimize yield. For example, maintaining a temperature between 5-10 degrees Celsius during initial reactions is crucial for controlling the reaction kinetics .
Ethyl imidazo[1,2-a]pyridine-6-carboxylate features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The carboxylate group is situated at the 6-position of the imidazole ring. The molecular formula is , with a molar mass of approximately 218.21 g/mol.
Key Structural Features:
Ethyl imidazo[1,2-a]pyridine-6-carboxylate can participate in various chemical reactions:
The mechanism of action for compounds like ethyl imidazo[1,2-a]pyridine-6-carboxylate often involves interaction with biological targets such as enzymes or receptors. For instance, certain derivatives have shown potential as inhibitors in cancer cell lines by disrupting microtubule polymerization .
The proposed mechanism generally includes:
Relevant data from studies indicate that the compound maintains structural integrity under various synthetic conditions while allowing for functionalization .
Ethyl imidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a fused bicyclic heterocyclic compound featuring a pyridine ring fused with an imidazole ring at the b and c bonds, creating a planar 10π-electron aromatic system. The ester group at the C6 position confers distinctive electronic properties and synthetic versatility. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol, and it is registered under CAS 158001-04-8 [3]. Key spectral identifiers include:
Table 1: Structural and Spectral Characteristics
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
CAS Registry | 158001-04-8 |
Key NMR Signals | H3: δ 8.2 ppm; Ethyl: δ 4.4 (q), 1.4 (t) ppm |
Diagnostic FTIR Bands | 1,715 cm⁻¹ (C=O), 1,580–1,600 cm⁻¹ (C=C) |
Structurally analogous esters include the C2-carboxylate (CAS 38922-77-9) and C8-carboxylate derivatives, which exhibit distinct electronic distributions due to positional isomerism. The C6 isomer is particularly valuable due to its balanced electron-withdrawing nature and steric accessibility for further derivatization [3] [6].
The imidazo[1,2-a]pyridine core was first synthesized in the late 19th century via condensation of 2-aminopyridines with α-halocarbonyl compounds. However, systematic exploration accelerated in the 1970s–1980s with the commercialization of zolpidem (a C3-acetamide derivative) as a GABAA agonist for insomnia therapy. This established the scaffold’s "drug prejudice" potential—validating its bioavailability and synthetic tractability. By the 1990s, alpidem (anxiolytic) and zolimidine (antiulcer agent) further demonstrated structural versatility, though none were C6-carboxylates [5] [10].
Ethyl imidazo[1,2-a]pyridine-6-carboxylate emerged as a strategic intermediate due to:
Table 2: Historical Milestones in Imidazopyridine Chemistry
Year Range | Key Advancement | Significance |
---|---|---|
1970s–1980s | Zolpidem/Alpidem development | Validated scaffold for CNS drugs |
1990s–2000s | C6/C8-carboxylate synthetic routes | Enabled regioselective derivatization |
2010–Present | Anti-TB IPAs (e.g., Q203 analogs) | Applied C6-carboxylates in infectious disease |
Ethyl imidazo[1,2-a]pyridine-6-carboxylate derivatives are pivotal in combating tuberculosis (TB), especially drug-resistant strains. Key advances include:
Derivatives of this scaffold inhibit multiple oncogenic targets:
Table 3: Therapeutic Applications of Key Derivatives
Therapeutic Area | Derivative Structure | Activity | Target/Mechanism |
---|---|---|---|
Tuberculosis | N-(2-Phenoxyethyl)carboxamide | MIC: 0.027 μg/mL (Mtb H37Rv) | QcrB inhibitor |
Cancer | Quinazoline-imidazopyridine hybrid | IC₅₀: 0.09 μM (HCC827) | PI3Kα inhibition |
Neurodegeneration | Biphenyl-imidazopyridine | IC₅₀: 79 μM (AChE) | Cholinesterase inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: